S-methyl 2,2,2-trifluoroethanethioate
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Overview
Description
S-methyl 2,2,2-trifluoroethanethioate is an organic compound with the molecular formula C3H3F3OS It is a thioester derivative, characterized by the presence of a trifluoromethyl group attached to the ethanethioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing S-methyl 2,2,2-trifluoroethanethioate involves the reaction of 2-bromohexanoic acid with methyl thiocyanate in the presence of trifluoroacetic acid. This reaction yields this compound with a 31% yield . The reaction conditions typically involve maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
S-methyl 2,2,2-trifluoroethanethioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can be employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thioesters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
S-methyl 2,2,2-trifluoroethanethioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thioesters and other sulfur-containing compounds.
Biology: The compound’s unique properties make it useful in studying enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which S-methyl 2,2,2-trifluoroethanethioate exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate enzyme activity and protein function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- S-methyl 2-bromohexanethioate
- N-trifluoroacetyl-S-methylthiol-carbamate
- N-trifluoro-acetyltrifluoroacetamide
Uniqueness
S-methyl 2,2,2-trifluoroethanethioate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable in various applications .
Properties
CAS No. |
41879-94-1 |
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Molecular Formula |
C3H3F3OS |
Molecular Weight |
144.12 g/mol |
IUPAC Name |
S-methyl 2,2,2-trifluoroethanethioate |
InChI |
InChI=1S/C3H3F3OS/c1-8-2(7)3(4,5)6/h1H3 |
InChI Key |
JOURTNKOBNXXIV-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=O)C(F)(F)F |
Origin of Product |
United States |
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